2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and an ethynyl-substituted phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with 3-ethynylaniline under specific conditions to form the desired product . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the carbamoyl linkage. Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethynyl group can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-((3-Ethynylphenyl)carbamoyl)cyclopropane-1-carboxylic acid include:
Cyclopropanecarboxylic acid: Lacks the ethynyl and carbamoyl groups, making it less versatile in chemical reactions.
3-Ethynylaniline: Contains the ethynyl group but lacks the cyclopropane and carboxylic acid functionalities.
N-Phenylcyclopropanecarboxamide: Similar structure but without the ethynyl group, leading to different reactivity and applications.
The unique combination of the cyclopropane ring, ethynyl group, and carboxylic acid functionality in this compound makes it particularly valuable for research and industrial applications.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-[(3-ethynylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c1-2-8-4-3-5-9(6-8)14-12(15)10-7-11(10)13(16)17/h1,3-6,10-11H,7H2,(H,14,15)(H,16,17) |
InChI Key |
PFQVOHNVJYGZRL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2CC2C(=O)O |
Origin of Product |
United States |
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